

Check Availability & Pricing

# Application Notes: Alicaforsen Enema for Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Baliforsen sodium |           |  |  |  |  |
| Cat. No.:            | B12651173         | Get Quote |  |  |  |  |

#### Introduction

Alicaforsen (formerly ISIS 2302) is a first-generation antisense oligonucleotide designed to treat inflammatory bowel disease (IBD), including ulcerative colitis (UC).[1] It is a 20-base phosphorothioate oligonucleotide that specifically targets the messenger RNA (mRNA) of human Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] ICAM-1 is a key glycoprotein expressed on vascular endothelial and intestinal epithelial cells, which is significantly upregulated in inflamed intestinal mucosa.[3][4] By promoting the adhesion and migration of leukocytes to inflamed tissues, ICAM-1 plays a critical role in the inflammatory cascade of UC. The enema formulation of Alicaforsen allows for topical delivery to the distal colon, maximizing drug concentration at the site of inflammation while minimizing systemic exposure.

#### Mechanism of Action

Alicaforsen functions by specifically inhibiting the production of the ICAM-1 protein. Its oligonucleotide sequence is complementary to a segment of the human ICAM-1 mRNA. Upon administration, Alicaforsen enters the target cells in the colonic mucosa and hybridizes with the ICAM-1 mRNA, forming a DNA-RNA duplex. This duplex is recognized and degraded by the intracellular enzyme Ribonuclease H (RNase H). The destruction of the mRNA template prevents its translation into the ICAM-1 protein, thereby down-regulating the expression of ICAM-1 on the cell surface. This reduction in ICAM-1 levels impedes leukocyte trafficking to the colon, thus mitigating the inflammatory response characteristic of ulcerative colitis.





Click to download full resolution via product page

Caption: Mechanism of Action of Alicaforsen in Ulcerative Colitis.



### **Summary of Clinical Efficacy**

Clinical studies have evaluated Alicaforsen enema in patients with mild to moderately active, left-sided or distal ulcerative colitis. The formulation has shown a favorable safety profile and demonstrated efficacy, particularly in providing a durable clinical response that outlasts the treatment period.

Table 1: Efficacy of Alicaforsen Enema vs. Placebo in Ulcerative Colitis

| Study                         | Treatment<br>Arms &<br>Duration                                        | Key Efficacy<br>Endpoint                                            | Result                                                          | Citation |
|-------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------|----------|
| Van Deventer et<br>al. (2004) | 40 patients; 4 mg/mL (240 mg) Alicaforsen or Placebo daily for 28 days | %<br>Improvement<br>in Disease<br>Activity Index<br>(DAI) at Day 29 | 70% (Alicaforsen) vs. 28% (Placebo); p=0.004                    |          |
|                               |                                                                        | % Improvement in DAI at Month 3                                     | 68% (4 mg/mL<br>Alicaforsen) vs.<br>11.5% (Placebo);<br>p=0.021 |          |
| Van Deventer et al. (2006)    | 112 patients; 240<br>mg Alicaforsen or<br>Placebo daily for<br>6 weeks | % Reduction in<br>DAI from<br>baseline at Week<br>18                | 51%<br>(Alicaforsen) vs.<br>18% (Placebo);<br>p=0.04            |          |

 $|\ |\ |\ \%$  Reduction in DAI from baseline at Week 30 | 50% (Alicaforsen) vs. 11% (Placebo); p=0.03 | |

Table 2: Efficacy of Alicaforsen Enema vs. Active Comparator (Mesalazine)



| Study        | Treatment Arms & Duration                                                                                   | Key Efficacy<br>Endpoint             | Result                                                          | Citation |
|--------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------|----------|
| Miner et al. | 159 patients; 240 mg Alicaforsen Enema, 120 mg Alicaforsen Enema, or 4 g Mesalazine Enema daily for 6 weeks | Median Duration of Clinical Response | 146 days (240 mg<br>Alicaforsen)<br>vs. 54 days<br>(Mesalazine) |          |

| | | Complete Mucosal Healing at Week 18 | 20% (240 mg Alicaforsen) vs. 7% (Mesalazine); p=0.06 | |

## **Protocols for Clinical Investigation**

The following protocol outlines a generalized methodology for a Phase II clinical study of Alicaforsen enema, based on previously conducted trials.

Protocol Title: A Randomized, Double-Blind, Placebo-Controlled Study of Alicaforsen Enema for the Treatment of Mild to Moderately Active Left-Sided Ulcerative Colitis.

#### 1. Objectives:

- Primary: To evaluate the efficacy of Alicaforsen 240 mg enema compared to placebo in inducing clinical improvement at Week 6, as measured by the Disease Activity Index (DAI).
- Secondary: To assess the safety and tolerability of Alicaforsen enema, evaluate the durability
  of clinical response up to 30 weeks post-treatment, and assess rates of mucosal healing.
- 2. Study Population:
- Inclusion Criteria:



- Adults aged 18-75 years.
- Diagnosed with left-sided ulcerative colitis (inflammation extending up to the splenic flexure).
- Mild to moderately active disease, defined by a DAI score of 4-10.
- Stable doses of oral 5-ASA compounds are permitted.
- Exclusion Criteria:
  - Use of steroids, immunosuppressants, or other biologics within 30 days of screening.
  - Presence of severe colitis, toxic megacolon, or bowel stricture.
  - Positive stool culture for infectious pathogens.
- 3. Study Design & Drug Administration:
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Randomization: Patients will be randomized in a 1:1 ratio to receive either Alicaforsen or a matching placebo.
- Intervention:
  - Active Arm: Alicaforsen 240 mg formulated in a 60 mL aqueous solution for rectal administration.
  - Control Arm: Placebo 60 mL enema, identical in appearance.
- Administration: Patients will self-administer one enema nightly for a duration of 6 weeks.
   Patients should be instructed to retain the enema for as long as possible, preferably overnight.
- 4. Assessments & Endpoints:
- Screening (Day -14 to -1): Confirmation of eligibility, baseline DAI score, endoscopy, and laboratory tests.



- Treatment Period (Week 0 to Week 6):
  - DAI scores assessed at Week 3 and Week 6. The DAI is a composite score measuring stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.
  - Adverse event monitoring.
- Follow-up Period (Week 7 to Week 30):
  - DAI scores assessed at Weeks 10, 18, and 30 to evaluate response durability.
  - Endoscopy repeated at Week 10 to assess for mucosal healing.
  - Monitoring for disease relapse or the need for rescue medication.





Click to download full resolution via product page

**Caption:** Generalized workflow for an Alicaforsen enema clinical trial.



#### 5. Data Analysis:

- The primary efficacy analysis will be an intent-to-treat (ITT) comparison of the change in DAI score from baseline to Week 6 between the Alicaforsen and placebo groups.
- Secondary analyses will include the proportion of patients achieving clinical remission (defined as DAI ≤ 2), clinical response (DAI decrease of ≥ 3 points), and endoscopic improvement.
- Durability of response will be analyzed by comparing DAI scores at follow-up time points and using time-to-relapse analysis.

These notes and protocols provide a comprehensive framework for researchers and drug development professionals working with the enema formulation of Alicaforsen for ulcerative colitis. The data indicates a promising therapeutic profile, particularly regarding its durable, disease-modifying effects after a short course of treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alicaforsen Wikipedia [en.wikipedia.org]
- 2. Alicaforsen: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alicaforsen for the treatment of inflammatory bowel disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- To cite this document: BenchChem. [Application Notes: Alicaforsen Enema for Ulcerative Colitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12651173#enema-formulation-of-alicaforsen-for-ulcerative-colitis-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com